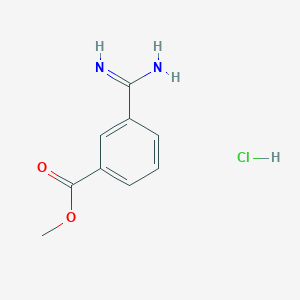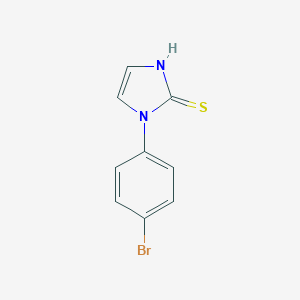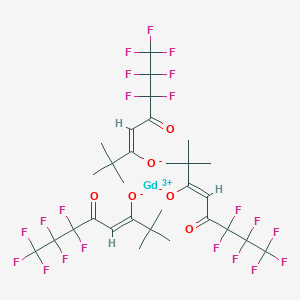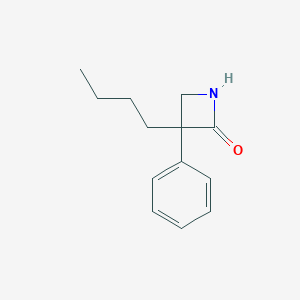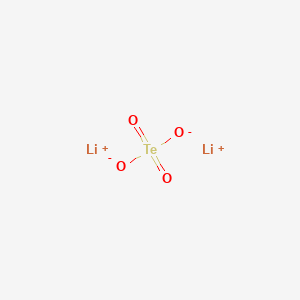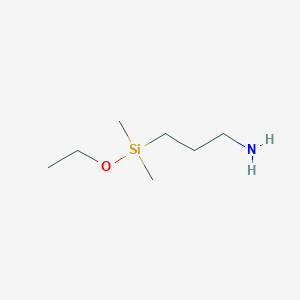![molecular formula C28H18 B101243 Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene CAS No. 17938-63-5](/img/structure/B101243.png)
Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene, also known as HCOT, is a complex organic compound that has attracted significant attention from researchers due to its unique structure and potential applications in various fields. HCOT is a polycyclic aromatic hydrocarbon that consists of 13 fused rings, making it one of the largest known polycyclic aromatic compounds.
作用機序
The mechanism of action of Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene is not fully understood, but it is believed to involve the interaction of this compound with cellular membranes and proteins. This compound has been shown to have a high affinity for lipid membranes, which may play a role in its potential as a drug delivery system. This compound has also been shown to interact with proteins, including enzymes and receptors, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and cytotoxicity. This compound has been shown to scavenge free radicals and inhibit lipid peroxidation, which may contribute to its potential as an antioxidant. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its potential as an anti-inflammatory agent. This compound has been shown to have cytotoxic effects on cancer cells, which may contribute to its potential as a therapeutic agent for the treatment of cancer.
実験室実験の利点と制限
Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene has several advantages for lab experiments, including its unique structure, high thermal stability, and potential applications in various fields. However, this compound also has several limitations, including its complex synthesis method, low solubility in common solvents, and potential toxicity.
将来の方向性
There are several future directions for research on Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene, including the development of new synthesis methods, the investigation of its potential as a drug delivery system, and the exploration of its potential therapeutic effects for the treatment of various diseases. Other future directions include the investigation of the potential environmental impact of this compound and the development of new materials based on the structure of this compound.
Conclusion
In conclusion, this compound is a complex organic compound that has potential applications in various fields, including materials science, organic electronics, and biomedical research. This compound has unique properties due to its structure, and its potential as a drug delivery system and therapeutic agent has attracted significant attention from researchers. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
合成法
The synthesis of Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene is a complex process that involves multiple steps. The most commonly used method for the synthesis of this compound is through the Diels-Alder reaction between 1,3,5-triphenylbenzene and 1,2,4,5-tetraphenylbenzene. This reaction leads to the formation of a cycloadduct, which is then subjected to a series of chemical reactions, including dehydrogenation, oxidation, and reduction, to produce this compound. Other methods for the synthesis of this compound include the use of palladium-catalyzed cross-coupling reactions and the use of Grignard reagents.
科学的研究の応用
Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene has potential applications in various fields, including materials science, organic electronics, and biomedical research. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties, such as high thermal stability and electronic conductivity. In organic electronics, this compound has been used as a semiconducting material for the development of organic light-emitting diodes and organic field-effect transistors. In biomedical research, this compound has been investigated for its potential as a drug delivery system and as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders.
特性
CAS番号 |
17938-63-5 |
|---|---|
分子式 |
C28H18 |
分子量 |
354.4 g/mol |
IUPAC名 |
heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene |
InChI |
InChI=1S/C28H18/c1-2-10-18-17(9-1)25-19-11-3-4-12-20(19)26(18)28-23-15-7-5-13-21(23)27(25)22-14-6-8-16-24(22)28/h1-16,25,27H |
InChIキー |
REHJINUXVALHSR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3C4C5=CC=CC=C5C(=C2C6=CC=CC=C36)C7=CC=CC=C47 |
正規SMILES |
C1=CC=C2C(=C1)C3C4C5=CC=CC=C5C(=C2C6=CC=CC=C36)C7=CC=CC=C47 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Ethoxybenzo[c]cinnoline](/img/structure/B101161.png)
